molecular formula C8H10ClN3O B1362502 2-(2-Chloroanilino)acetohydrazide CAS No. 2371-29-1

2-(2-Chloroanilino)acetohydrazide

Cat. No.: B1362502
CAS No.: 2371-29-1
M. Wt: 199.64 g/mol
InChI Key: TYYIIDNUIOPYMX-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

2-(2-Chloroanilino)acetohydrazide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-Chloroanilino)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Chloroanilino)acetohydrazide involves its interaction with specific molecular targets and pathways. As a hydrazide derivative, it can form covalent bonds with certain enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

2-(2-Chloroanilino)acetohydrazide can be compared with other similar compounds, such as:

    2-(3-Chloroanilino)acetohydrazide: Similar structure but with the chlorine atom in a different position.

    2-(4-Chloroanilino)acetohydrazide: Another positional isomer with different chemical properties.

    Chloramphenicol hydrazide: A closely related compound with similar applications.

The uniqueness of this compound lies in its specific structural configuration, which can influence its reactivity and interactions with biological targets .

Properties

IUPAC Name

2-(2-chloroanilino)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O/c9-6-3-1-2-4-7(6)11-5-8(13)12-10/h1-4,11H,5,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYIIDNUIOPYMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NCC(=O)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20307184
Record name 2-(2-chloroanilino)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20307184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2371-29-1
Record name 2371-29-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190335
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-chloroanilino)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20307184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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